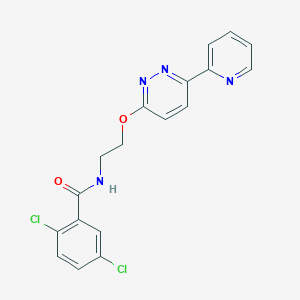

2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2/c19-12-4-5-14(20)13(11-12)18(25)22-9-10-26-17-7-6-16(23-24-17)15-3-1-2-8-21-15/h1-8,11H,9-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHQZHVRGMPPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as 2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide, primarily targets the TYK2 (Tyrosine Kinase 2), JAK1 (Janus Kinase 1), JAK2 (Janus Kinase 2), and JAK3 (Janus Kinase 3) proteins. These proteins play crucial roles in the signaling pathways of various cytokines and growth factors, which are essential for immune response, cell growth, and survival.

Mode of Action

The compound acts as a potent inhibitor of TYK2, JAK1, JAK2, and JAK3. It binds to these kinases, thereby inhibiting their activity. This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular functions.

Biochemical Pathways

The compound affects several biochemical pathways due to its inhibitory action on TYK2, JAK1, JAK2, and JAK3. For instance, it can block the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM). These pathways are involved in immune response, erythropoiesis, and inflammation, respectively.

Pharmacokinetics

Result of Action

The inhibition of TYK2, JAK1, JAK2, and JAK3 by the compound can lead to a variety of molecular and cellular effects. These effects largely depend on the specific cellular context and the pathways that these kinases are involved in. For instance, inhibition of the IL-12, EPO, and IL-6 pathways can modulate immune response, erythropoiesis, and inflammation, respectively.

Biological Activity

2,5-Dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic compound with significant biological activity, particularly as an inhibitor of various kinases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is CHClNO, with a molecular weight of approximately 389.24 g/mol. The compound features a benzamide core with dichloro and pyridazinyl substitutions that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 389.24 g/mol |

| CAS Number | 1257551-22-6 |

The primary mechanism of action for this compound involves the inhibition of several Janus kinases (JAKs), specifically TYK2, JAK1, JAK2, and JAK3. These kinases play critical roles in various signaling pathways related to immune response and cellular proliferation.

Target Kinases

- TYK2 : Involved in signaling for several cytokines.

- JAK1 : Plays a role in the immune system and hematopoiesis.

- JAK2 : Important for erythropoiesis and immune response.

- JAK3 : Primarily expressed in lymphocytes, crucial for immune function.

Biological Activity

Research indicates that compounds similar to 2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide exhibit a broad spectrum of biological activities:

- Anticancer Activity : The inhibition of JAKs can lead to decreased proliferation of cancer cells by disrupting their signaling pathways.

- Anti-inflammatory Effects : By targeting TYK2 and JAK1, the compound may reduce the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies suggest that pyridazine derivatives possess antimicrobial activity against various pathogens.

Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives, including compounds structurally related to 2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide). The results demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory potential of pyridazine derivatives. The study found that these compounds could effectively inhibit IL-6 production in LPS-stimulated macrophages, suggesting that they may serve as therapeutic agents for inflammatory diseases .

Study 3: Antimicrobial Activity

In a comparative study on various pyridazine derivatives, it was reported that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 3.12 to 12.5 µg/mL, indicating strong potential for development as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide with a structurally related benzamide derivative, N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS 1329897-56-4) :

| Property | 2,5-Dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide | N-(2-(Diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride |

|---|---|---|

| Molecular Formula | C₁₈H₁₄Cl₂N₄O₂ | C₂₅H₂₉ClN₄O₄S |

| Molecular Weight | 397.24 g/mol | 517.0 g/mol |

| Key Functional Groups | - 2,5-Dichlorobenzamide - Pyridazin-3-yl ether - Pyridin-2-yl |

- Benzothiazole - Dioxopyrrolidinyl - Diethylaminoethyl - Methoxy - Hydrochloride salt |

| Predicted Solubility | Moderate (lipophilic due to Cl and aromatic rings) | High (hydrochloride salt enhances aqueous solubility) |

| Potential Applications | Kinase inhibition, CNS disorders | Antimicrobial, enzyme modulation |

Pharmacological and Biochemical Insights

- Chlorine atoms enhance electrophilic interactions with ATP-binding pockets, while pyridazine’s planar structure may facilitate π-π stacking in hydrophobic kinase domains.

- Comparative Compound: The benzothiazole and dioxopyrrolidinyl groups in CAS 1329897-56-4 are associated with antimicrobial activity. The diethylaminoethyl side chain and hydrochloride salt likely improve tissue penetration and solubility, respectively .

Metabolic and Pharmacokinetic Profiles

- Target Compound : High lipophilicity (logP ~3.5 estimated) may favor blood-brain barrier penetration, making it relevant for CNS targets. However, this could limit aqueous solubility, necessitating formulation adjustments.

Research Findings and Trends

- Kinase Inhibition: Pyridazine-containing benzamides are reported to inhibit kinases like JAK2 and FLT3, with IC₅₀ values in the nanomolar range. The dichloro substitution in the target compound may enhance potency compared to non-halogenated analogs .

- Antimicrobial Activity : Benzothiazole derivatives, such as CAS 1329897-56-4, exhibit broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 4–8 µg/mL) due to interference with DNA gyrase .

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound’s bioactivity?

- Methodology : Synthesize ¹³C-labeled analogs at the benzamide carbonyl or pyridazine ring. Use NMR-based metabolic tracing or MS imaging to track compound distribution and metabolite formation in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.